molecular formula C13H10F2N2S B7728660 N,N'-bis(4-fluorophenyl)carbamimidothioic acid

N,N'-bis(4-fluorophenyl)carbamimidothioic acid

Cat. No.: B7728660
M. Wt: 264.30 g/mol
InChI Key: SNQABJUAAUNSEJ-UHFFFAOYSA-N
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Description

N,N’-bis(4-fluorophenyl)carbamimidothioic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two 4-fluorophenyl groups attached to a carbamimidothioic acid moiety, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(4-fluorophenyl)carbamimidothioic acid typically involves the reaction of 4-fluoroaniline with carbon disulfide and an appropriate base, followed by the addition of a suitable oxidizing agent. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(4-fluorophenyl)carbamimidothioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents such as halogens or nitrating agents under acidic conditions.

Major Products: The major products formed from these reactions include sulfonic acids, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N’-bis(4-fluorophenyl)carbamimidothioic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-bis(4-fluorophenyl)carbamimidothioic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, potentially inhibiting or modifying their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N,N’-bis(4-chlorophenyl)carbamimidothioic acid
  • N,N’-bis(4-bromophenyl)carbamimidothioic acid
  • N,N’-bis(4-methylphenyl)carbamimidothioic acid

Comparison: N,N’-bis(4-fluorophenyl)carbamimidothioic acid is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its chlorinated, brominated, or methylated counterparts, the fluorinated compound may exhibit different physicochemical properties, such as increased stability and altered electronic effects, making it a valuable compound for specific applications.

Properties

IUPAC Name

N,N'-bis(4-fluorophenyl)carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2S/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQABJUAAUNSEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=NC2=CC=C(C=C2)F)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=NC2=CC=C(C=C2)F)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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